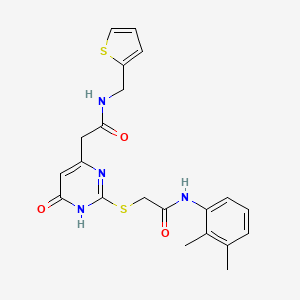

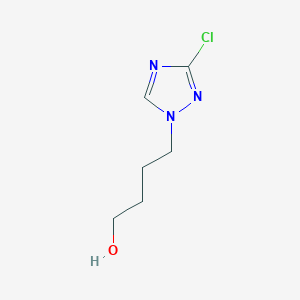

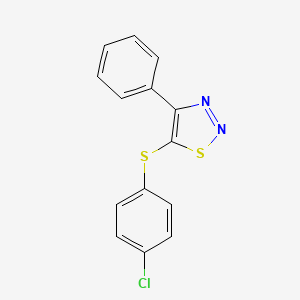

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Hydrogel Formation and Rheology Tuning

Hydrogel formation through anion tuning using urea derivatives, including a focus on the morphology and rheology dependent on anion identity, has been explored. Lloyd and Steed (2011) demonstrated that urea forms hydrogels in various acids at specific pH levels. The physical properties of these gels, such as their elastic storage modulus, can be tuned by the choice of acid used for protonation, highlighting the potential for creating customizable hydrogels for various applications, including medical and environmental uses (Lloyd & Steed, 2011).

Anticancer and Enzyme Inhibition

Urea derivatives have shown promise in anticancer research and enzyme inhibition. Mustafa, Perveen, and Khan (2014) synthesized and evaluated urea derivatives for their inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, these compounds have been tested for their anticancer properties against a prostate cancer cell line, with some derivatives displaying notable in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Synthesis of Heterocycles

The use of urea derivatives for the efficient synthesis of heterocycles has been investigated, showcasing the versatility of these compounds in organic synthesis. Mahata et al. (2003) highlighted the role of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for regiospecific synthesis of five and six-membered heterocycles, including pyrazoles and pyrimidines, with potential applications in drug development and materials science (Mahata et al., 2003).

Conformational and Tautomeric Studies

Investigations into the conformational equilibrium and tautomerism of urea derivatives have been conducted to understand better their chemical behavior and potential for use in molecular sensing. Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) explored the conformational and tautomeric control of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine, providing insights into the molecular mechanisms that could be harnessed for sensing applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Antiproliferative Activity

The antiproliferative activity of urea derivatives against cancer cell lines has been a significant area of research. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative effects on various cancer cell lines. Some compounds demonstrated significant antiproliferative effects, indicating their potential as novel anticancer agents (Feng et al., 2020).

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-13(5-4-8-19-17)10-20-18(24)22-15-6-3-7-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBBCJGAKHANMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)